molecular formula C23H24F3N3O3 B1666123 Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- CAS No. 220854-06-8

Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

Cat. No.: B1666123
CAS No.: 220854-06-8
M. Wt: 447.4 g/mol
InChI Key: ZCVASKPNMMKIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AU-461 is a gastric H(+)/K(+) ATPase inhibitor which acts as an anti-ulcer agent.

Scientific Research Applications

  • Synthesis Techniques : Velikorodov et al. (2011) demonstrated the synthesis of related compounds, highlighting the use of ethyl 3-aminocrotonate and ethanol in producing ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, which shares structural similarities with the compound (Velikorodov et al., 2011).

  • Chemical Properties and Reactions : Han et al. (2014) described the synthesis and characterization of similar quinoline derivatives, emphasizing the role of ethanol in the reaction process. This research provides insights into the reactivity and properties of related quinoline compounds (Han et al., 2014).

  • Biological Activities : Abdel‐Wadood et al. (2014) explored the biological activities of quinoline derivatives synthesized using ethanol, which showed significant antibacterial activity. This suggests potential biomedical applications for similar compounds (Abdel‐Wadood et al., 2014).

  • Potential Applications in Sensor Development : Park et al. (2015) reported the development of a chemosensor using a quinoline-based compound synthesized in ethanol, capable of detecting Zn2+ ions in living cells and aqueous solutions. This indicates potential applications of similar compounds in sensor technology (Park et al., 2015).

  • Pharmacological Relevance : Cheon et al. (2001) investigated the pharmacological properties of a structurally similar compound, highlighting its potential as an anti-ulcer agent. This research points to the possible medicinal applications of related quinoline derivatives (Cheon et al., 2001).

Properties

CAS No.

220854-06-8

Molecular Formula

C23H24F3N3O3

Molecular Weight

447.4 g/mol

IUPAC Name

2-[[1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]ethanol

InChI

InChI=1S/C23H24F3N3O3/c1-14-12-15(31-2)6-7-18(14)29-10-8-17-21(29)16-4-3-5-19(32-13-23(24,25)26)20(16)28-22(17)27-9-11-30/h3-7,12,30H,8-11,13H2,1-2H3,(H,27,28)

InChI Key

ZCVASKPNMMKIKS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)N2CCC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2CCC3=C2C4=C(C(=CC=C4)OCC(F)(F)F)N=C3NCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AU-461

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 3
Reactant of Route 3
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 4
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 5
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-((2,3-dihydro-1-(4-methoxy-2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

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